molecular formula C11H17F3N4O3S B6429907 4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097896-13-2

4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B6429907
CAS No.: 2097896-13-2
M. Wt: 342.34 g/mol
InChI Key: QHNOHRKMPQOFTI-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound. The compound's molecular structure, characterized by the presence of a triazole ring, a pyrrolidine moiety, and a trifluoropropanesulfonyl group, suggests diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthesis. A common route might begin with the synthesis of 1,2,3-triazole, followed by selective substitution and functional group manipulations to introduce the methoxymethyl and pyrrolidine groups. Key steps often require specific reaction conditions like controlled temperature, use of inert atmospheres, and choice of appropriate solvents to ensure the purity and yield of the final product.

Industrial Production Methods

For industrial production, large-scale synthesis would be optimized to minimize costs and maximize yield. This could involve continuous flow reactors to maintain optimal reaction conditions, and the use of scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(Methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or permanganates.

  • Reduction: : This compound may be reduced under certain conditions using reducing agents like lithium aluminum hydride or borohydrides.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, often depending on the reactive sites on the triazole and pyrrolidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Transition metal catalysts for specific substitution reactions.

Major Products

The major products of these reactions vary based on the conditions but can include oxidized derivatives, reduced analogs, and substituted triazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential to form novel derivatives useful in synthetic organic chemistry.

Biology

It can be used to design molecules that interact with specific biological targets, aiding in drug discovery and biochemical research.

Medicine

While direct therapeutic applications might be limited, derivatives of this compound could be investigated for their pharmacological properties.

Industry

In the industrial context, its applications could span from being a precursor to advanced materials to acting as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly involving the triazole ring and pyrrolidine moiety. These interactions can influence various pathways depending on the context of its use, like biochemical signaling in biological systems or catalysis in chemical reactions. Specific molecular targets might include enzymes or receptors that recognize the triazole structure.

Comparison with Similar Compounds

Comparison

Compared to other triazole derivatives, 4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique in its combined structural elements, which confer specific reactivity and potential biological activity not typically observed in simpler triazoles or pyrrolidines.

List of Similar Compounds

  • 1,2,3-Triazole

  • 1-(Trifluoromethyl)-1H-1,2,3-triazole

  • Pyrrolidine-1-sulfonyl derivatives

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Properties

IUPAC Name

4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N4O3S/c1-21-8-9-6-18(16-15-9)10-2-4-17(7-10)22(19,20)5-3-11(12,13)14/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNOHRKMPQOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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